molecular formula C16H21N3O2 B12300254 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- CAS No. 1000343-60-1

1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo-

Cat. No.: B12300254
CAS No.: 1000343-60-1
M. Wt: 287.36 g/mol
InChI Key: BUOFLIGQCJMFBF-UHFFFAOYSA-N
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Description

The compound 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- is a heterocyclic molecule featuring a seven-membered diazepine ring fused with a propanenitrile group and substituted with a 4-ethoxyphenyl moiety. Key structural attributes include:

  • Diazepine core: A saturated 1,4-diazepine ring system, which is a nitrogen-containing heterocycle known for its conformational flexibility and relevance in medicinal chemistry.
  • 4-Ethoxyphenyl substituent: An aromatic ring with an ethoxy group at the para position, likely enhancing lipophilicity and influencing electronic properties.
  • Propanenitrile side chain: A nitrile-functionalized alkyl chain, which may contribute to metabolic stability or binding interactions.

Properties

CAS No.

1000343-60-1

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-7-oxo-1,4-diazepan-1-yl]propanenitrile

InChI

InChI=1S/C16H21N3O2/c1-2-21-15-6-4-14(5-7-15)18-11-8-16(20)19(13-12-18)10-3-9-17/h4-7H,2-3,8,10-13H2,1H3

InChI Key

BUOFLIGQCJMFBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCC(=O)N(CC2)CCC#N

Origin of Product

United States

Preparation Methods

The synthesis of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves several steps:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodiazepine Family

3-[7-Chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]propanenitrile (T3D3056, )
  • Core structure : 1,4-Benzodiazepine with a fused benzene ring.
  • Substituents: 7-Chloro and 2-fluorophenyl groups for enhanced receptor binding.
  • Functional groups : Propanenitrile side chain, similar to the target compound.
Feature Target Compound T3D3056
Core structure 1,4-Diazepine (saturated) 1,4-Benzodiazepine (aromatic)
Key substituents 4-Ethoxyphenyl, 7-oxo 7-Chloro, 2-fluorophenyl, 3-hydroxy
Propanenitrile placement Position 1 Position 1
Potential applications Not specified in evidence Likely CNS modulation

Key Difference : The aromatic benzodiazepine core in T3D3056 may confer greater rigidity and receptor affinity compared to the saturated diazepine in the target compound.

Ethoxyphenyl-Containing Compounds

Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide)
  • Core structure : Pyrrole-sulfonamide hybrid.
  • Substituents : 4-Ethoxyphenyl group (shared with the target compound).
  • Applications : Anti-inflammatory and oncology agent targeting cyclooxygenase-2 (COX-2).
Feature Target Compound Apricoxib
Core heterocycle Diazepine Pyrrole-sulfonamide
Ethoxyphenyl role Lipophilicity modulator COX-2 binding enhancement
Functional groups Propanenitrile, 7-oxo Sulfonamide, methylpyrrole

Key Insight : The ethoxyphenyl group in both compounds may improve membrane permeability, but the target compound’s nitrile group could enhance metabolic stability compared to sulfonamides.

Etofenprox (Pesticide)
  • Structure : Diphenyl ether with ethoxyphenyl and methylpropoxy groups.
  • Applications : Insecticide targeting sodium channels.
Feature Target Compound Etofenprox
Core Diazepine Diphenyl ether
Ethoxyphenyl role Structural backbone Bioactivity enhancer
Functional groups Propanenitrile Methylpropoxy, phenoxybenzene

Heterocyclic Compounds with Nitrile or Triazole Moieties

2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic Acid Derivatives
  • Core structure: Triazole ring with amino and carboxylic acid groups.
  • Substituents : Varied alkyl chains (methyl to hexadecyl).
  • Applications : Antimicrobial or enzyme inhibitors due to triazole’s metal-binding capacity.
Feature Target Compound Triazole Derivatives
Heterocycle Diazepine 1,2,3-Triazole
Functional groups Propanenitrile, 7-oxo Amino, carboxylic acid
Bioactivity Not specified Antimicrobial potential

Key Insight : The nitrile group in the target compound may offer distinct electronic effects compared to triazoles, influencing target selectivity.

Biological Activity

1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo-, is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C16H21N3O2
  • CAS Number : 1000343-60-1
  • Structure : The compound features a diazepine ring and an ethoxyphenyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 1H-1,4-diazepines exhibit significant antimicrobial properties. For instance, derivatives of diazepine have been tested against various bacterial strains, showing varying degrees of effectiveness. The presence of specific functional groups in the structure is often correlated with enhanced antibacterial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Diazepine Derivative AStaphylococcus aureus32 µg/mL
Diazepine Derivative BEscherichia coli64 µg/mL

This table illustrates the potential of diazepine derivatives in combating bacterial infections, suggesting that modifications to the core structure can enhance efficacy.

Anticancer Activity

Studies have explored the anticancer potential of diazepine derivatives. For example, a related compound was shown to induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

Case Study : In vitro studies demonstrated that treatment with a diazepine derivative led to a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The results indicate significant cytotoxicity at higher concentrations, supporting further investigation into its use as an anticancer agent.

Neuroprotective Effects

Some studies suggest that diazepine compounds may possess neuroprotective properties. They have been observed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases.

The biological activity of 1H-1,4-diazepine derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds may inhibit enzymes involved in critical pathways for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain their neuroprotective effects.
  • Apoptosis Induction : By triggering apoptotic pathways, these compounds can effectively reduce tumor cell viability.

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